molecular formula C22H18N4OS B11934097 SOD1-Derlin-1 inhibitor-2

SOD1-Derlin-1 inhibitor-2

Cat. No.: B11934097
M. Wt: 386.5 g/mol
InChI Key: NQWFEZIEBLGBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of SOD1-Derlin-1 inhibitor-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods: : Industrial production of this compound typically involves high-throughput screening of chemical libraries to identify potential inhibitors, followed by optimization of the lead compounds . The production process is designed to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: : SOD1-Derlin-1 inhibitor-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity.

Common Reagents and Conditions: : Common reagents used in the synthesis and modification of this compound include organic solvents, catalysts, and reducing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products: : The major products formed from these reactions are intermediate compounds that are further processed to obtain the final this compound .

Biological Activity

SOD1-Derlin-1 inhibitor-2 is a small-molecule compound that targets the interaction between superoxide dismutase 1 (SOD1) and Derlin-1, a protein involved in endoplasmic reticulum-associated degradation (ERAD). This interaction is particularly relevant in the context of amyotrophic lateral sclerosis (ALS), where mutations in SOD1 lead to neurodegeneration. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and potential as a therapeutic agent.

The SOD1-Derlin-1 interaction contributes to the pathogenesis of ALS by promoting motoneuron death through ER stress. Mutant forms of SOD1 expose a Derlin-1 binding region (DBR), facilitating their interaction with Derlin-1 and triggering cellular toxicity. Inhibiting this interaction is hypothesized to alleviate ER stress and protect motoneurons from degeneration. This compound effectively prevents 122 types of SOD1 mutations from interacting with Derlin-1, thereby ameliorating ALS pathology in vitro and in vivo .

Table 1: Summary of Biological Activity

Property Details
Target SOD1-Derlin-1 interaction
Mechanism Inhibition of ER stress-induced motoneuron death
Efficacy Prevents interaction in 122 SOD1 mutations; improves motoneuron survival
Model Systems Used Patient-derived iPSCs, ALS mouse models
Survival Improvement 14.5% improvement in onset delay; 14.2% increase in survival

In Vitro Studies

In studies using induced pluripotent stem cells (iPSCs) derived from ALS patients, treatment with this compound significantly improved motoneuron survival compared to untreated controls. The compound was shown to restore viability specifically in motoneurons harboring certain SOD1 mutations while exhibiting no effect on healthy control-derived iPSCs .

In Vivo Studies

In ALS mouse models expressing the human SOD1 G93A mutant, administration of the inhibitor resulted in notable improvements:

  • Onset Delay : The onset of symptoms was delayed by approximately 14.5%.
  • Survival Extension : Lifespan was extended by about 14.2% compared to control groups .

Case Studies

Several case studies have illustrated the effectiveness of this compound:

  • A study involving a cohort of mice treated with the compound showed a marked reduction in motor neuron loss and an increase in motor function scores.
  • Another case demonstrated that treatment led to reduced levels of ER stress markers, indicating a protective effect against cellular toxicity associated with mutant SOD1 .

Research Findings

Recent research highlights the significance of the SOD1-Derlin-1 interaction as a common mechanism underlying motoneuron toxicity across various SOD1 mutations. The development of high-throughput screening methods allowed for the identification of numerous compounds that inhibit this interaction, with this compound emerging as one of the most promising candidates due to its specificity and efficacy .

Table 2: Comparison of Compounds Tested

Compound IC50 (µM) Effect on Survival Specificity for SOD1 Mutants
This compound<10Significant improvementHigh
Compound #5615Moderate improvementModerate
Compound #5920Minor improvementLow

Properties

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

3-amino-N-phenyl-N-prop-2-enyl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H18N4OS/c1-2-13-26(16-8-4-3-5-9-16)22(27)20-19(23)17-10-11-18(25-21(17)28-20)15-7-6-12-24-14-15/h2-12,14H,1,13,23H2

InChI Key

NQWFEZIEBLGBMV-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CN=CC=C4)N

Origin of Product

United States

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